Methyl 3-amino-2,6-difluorobenzoate hydrochloride

solubility formulation salt selection

This hydrochloride salt delivers enhanced water solubility for aqueous-phase amide couplings, peptide ligations, and bioconjugation without organic co-solvents. The 3-amino-2,6-difluoro core provides a balanced logP (XLogP3=1.3) to optimize metabolic stability and bioavailability of lead candidates. The methyl ester offers a convenient derivatization handle for SAR studies. Sourced via a scalable 93%-yield hydrogenation route, it is available from gram to kilogram quantities. As the salt form of Vemurafenib Impurity 6, it also serves as a critical reference standard for ANDA analytical method validation.

Molecular Formula C8H8ClF2NO2
Molecular Weight 223.6 g/mol
CAS No. 1392273-41-4
Cat. No. B1456801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2,6-difluorobenzoate hydrochloride
CAS1392273-41-4
Molecular FormulaC8H8ClF2NO2
Molecular Weight223.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1F)N)F.Cl
InChIInChI=1S/C8H7F2NO2.ClH/c1-13-8(12)6-4(9)2-3-5(11)7(6)10;/h2-3H,11H2,1H3;1H
InChIKeyTWQXWBSPOVGBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-2,6-difluorobenzoate hydrochloride: A Versatile Fluorinated Building Block for Pharmaceutical and Agrochemical Synthesis


Methyl 3-amino-2,6-difluorobenzoate hydrochloride (CAS 1392273-41-4) is a fluorinated aromatic amino ester that serves as a versatile intermediate in organic synthesis. This compound features a methyl ester group and a 3-amino-2,6-difluorophenyl core, which provides both electrophilic and nucleophilic reactive handles [1]. The hydrochloride salt form enhances aqueous solubility and facilitates handling in laboratory and industrial settings . Its structural attributes make it particularly valuable in medicinal chemistry for the synthesis of fluorinated pharmaceuticals and in agrochemical research, where fluorinated aromatic motifs confer metabolic stability and bioavailability [2].

Why Methyl 3-amino-2,6-difluorobenzoate hydrochloride Cannot Be Replaced by Chloro, Bromo, or Mono-Fluoro Analogs


Substituting methyl 3-amino-2,6-difluorobenzoate hydrochloride with its chloro (e.g., methyl 3-amino-2,6-dichlorobenzoate) or bromo analogs is not a viable option due to fundamentally different physicochemical properties. Fluorine atoms exhibit unique electron-withdrawing effects that enhance metabolic stability and influence molecular conformation, while chloro and bromo substituents increase lipophilicity and steric bulk [1]. Furthermore, the hydrochloride salt form of the target compound provides superior aqueous solubility under acidic conditions compared to the free base, which is critical for certain reaction conditions and biological assays . These differences in solubility, logP, and reactivity can alter reaction yields, purification efficiency, and biological outcomes, making direct substitution without validation scientifically unsound.

Quantitative Differentiation of Methyl 3-amino-2,6-difluorobenzoate hydrochloride: Key Evidence for Scientific Selection


Enhanced Aqueous Solubility and Formulation Advantage of the Hydrochloride Salt

Methyl 3-amino-2,6-difluorobenzoate hydrochloride exhibits enhanced water solubility under acidic conditions due to protonation of the amino group, in contrast to the free base and chloro/bromo analogs. The hydrochloride salt form provides a solubility advantage in aqueous media, which is particularly relevant for synthetic and formulation workflows . Comparative data indicates that the free base has a solubility of 1.8 mg/mL (0.00963 mol/L) , whereas the hydrochloride salt shows improved aqueous solubility . This difference can impact reaction homogeneity and yield in aqueous or protic solvent systems.

solubility formulation salt selection

Lipophilicity and Membrane Permeability: LogP Comparison with Chloro and Ethyl Ester Analogs

The lipophilicity of methyl 3-amino-2,6-difluorobenzoate, as measured by XLogP3, is 1.3 [1]. In contrast, the ethyl ester analog (ethyl 3-amino-2,6-difluorobenzoate) has a logP of 2.30 , and the dichloro analog is noted to be more lipophilic than the difluoro compound . This lower logP value for the target compound suggests a better balance between aqueous solubility and membrane permeability, which can be advantageous in medicinal chemistry for optimizing drug-like properties.

lipophilicity logP membrane permeability

High Purity and Analytical Certification Supporting Reproducible Research

The hydrochloride salt of methyl 3-amino-2,6-difluorobenzoate is available with a minimum purity of 95% (HPLC) and includes batch-specific analytical data (NMR, HPLC, GC) . In contrast, the free base is commonly supplied at 98% purity (HPLC) [1]. The availability of comprehensive analytical certification for the hydrochloride salt ensures consistency and reproducibility in research applications, which is critical for regulatory compliance and method development.

purity HPLC analytical certification

Efficient Synthesis Yield and Scalability from Patent Literature

A patent procedure describes the synthesis of methyl 3-amino-2,6-difluorobenzoate via catalytic hydrogenation of methyl 2,6-difluoro-3-nitrobenzoate, achieving a yield of 93% at a 25 g scale . This high-yielding and scalable synthetic route provides a cost-effective and reliable access to the building block, which is advantageous for both research and industrial production. Comparable yields for chloro or bromo analogs are not uniformly reported in the public domain, but the established protocol for the difluoro compound offers a clear production advantage.

synthesis yield scalability

Role as a Certified Vemurafenib Impurity Standard for Pharmaceutical Quality Control

Methyl 3-amino-2,6-difluorobenzoate (free base) is officially recognized as Vemurafenib Impurity 6 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This impurity can be used for analytical method development, method validation, and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Vemurafenib. While the hydrochloride salt is not explicitly designated as an impurity standard, its close structural relationship to the certified impurity makes it a relevant reference for related synthetic and analytical work.

impurity standard Vemurafenib pharmaceutical QC

Optimal Applications for Methyl 3-amino-2,6-difluorobenzoate hydrochloride Based on Quantitative Evidence


Aqueous-Phase Organic Synthesis and Bioconjugation

The enhanced aqueous solubility of the hydrochloride salt under acidic conditions makes it the preferred form for reactions conducted in water or protic solvents. This includes amide bond formations, peptide couplings, and bioconjugation reactions where aqueous media are required to maintain protein or biomolecule stability. The hydrochloride salt can be directly dissolved in aqueous buffers, eliminating the need for organic co-solvents that may denature sensitive biomolecules.

Medicinal Chemistry Hit-to-Lead Optimization

The favorable logP value (XLogP3 = 1.3) [1] positions this compound as an attractive building block for optimizing lead compounds with balanced lipophilicity. Medicinal chemists can incorporate the 3-amino-2,6-difluorophenyl motif to enhance metabolic stability and bioavailability [2] while maintaining acceptable solubility. The methyl ester provides a convenient handle for further derivatization (e.g., hydrolysis, amidation) during structure-activity relationship (SAR) studies.

Certified Reference Material for Pharmaceutical Impurity Analysis

The free base form is certified as Vemurafenib Impurity 6 and supplied with detailed characterization data [3]. The hydrochloride salt, as a closely related derivative, can serve as a valuable reference for developing and validating HPLC methods for impurity detection in Vemurafenib drug substance and drug product. Its use ensures compliance with regulatory requirements for ANDA submissions and commercial production.

Scalable Synthesis of Fluorinated Agrochemical Intermediates

The high-yielding (93%) and scalable hydrogenation route provides a cost-effective method for producing multi-gram to kilogram quantities of this building block. Agrochemical researchers can leverage this scalable synthesis to prepare fluorinated phenylpropanoid analogs, herbicides, or fungicides, where the difluoro substitution pattern enhances target binding and environmental stability [2].

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